molecular formula C17H14ClN3O2 B4437538 2-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol;hydrochloride

2-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol;hydrochloride

Cat. No.: B4437538
M. Wt: 327.8 g/mol
InChI Key: RWPHZQNWCQMZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol;hydrochloride is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, which includes a benzofuran ring fused with a pyrimidine ring, makes it a subject of interest for researchers exploring new therapeutic agents.

Properties

IUPAC Name

2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2.ClH/c1-10-18-15-11-6-2-5-9-14(11)22-16(15)17(19-10)20-12-7-3-4-8-13(12)21;/h2-9,21H,1H3,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPHZQNWCQMZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NC3=CC=CC=C3O)OC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the pyrimidine ring. The final steps involve the functionalization of the compound to introduce the amino and phenol groups, and the formation of the hydrochloride salt. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

2-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol;hydrochloride
Reactant of Route 2
2-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol;hydrochloride

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